1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) is a synthetic, low-molecular-weight (327.79 g/mol) heterocyclic hybrid that fuses a benzothiazole bicycle with a 5-hydroxypyrazole ring, substituted at the 3-position with a 4-chlorophenyl group. The compound belongs to the pyrazolylbenzothiazole chemotype, a privileged scaffold in medicinal chemistry for which broad patent families (e.g., WO2004011460A3) claim utility as antiproliferative and anti-inflammatory agents.

Molecular Formula C16H10ClN3OS
Molecular Weight 327.79
CAS No. 378203-46-4
Cat. No. B2651471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol
CAS378203-46-4
Molecular FormulaC16H10ClN3OS
Molecular Weight327.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H
InChIKeyZKRMEWRABCSTSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4): Core Identity and Procurement-Ready Specifications


1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) is a synthetic, low-molecular-weight (327.79 g/mol) heterocyclic hybrid that fuses a benzothiazole bicycle with a 5-hydroxypyrazole ring, substituted at the 3-position with a 4-chlorophenyl group . The compound belongs to the pyrazolylbenzothiazole chemotype, a privileged scaffold in medicinal chemistry for which broad patent families (e.g., WO2004011460A3) claim utility as antiproliferative and anti-inflammatory agents [1]. Vendors commonly supply this building block at ≥95% purity with batch-specific NMR, HPLC, or GC certificates of analysis, making it immediately suitable for structure–activity relationship (SAR) expansion and hit-to-lead optimization campaigns .

Why 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol Cannot Be Replaced by In-Class Analogs Without Data Verification


Pyrazolylbenzothiazole hybrids exhibit steep structure–activity relationships where minor substituent changes on the pendant phenyl ring, the pyrazole C-3 position, or the benzothiazole core profoundly modulate both potency and selectivity. Literature on closely related series demonstrates that electron-withdrawing para substituents (such as the 4-chloro group in CAS 378203-46-4) can markedly enhance antimicrobial activity compared to unsubstituted or electron-donating variants, with MIC shifts exceeding 4-fold in S. aureus and E. coli assays [1]. Additionally, the 5-hydroxy tautomeric equilibrium on the pyrazole ring influences hydrogen-bond donor capacity and metabolic stability, meaning that pyrazolone, pyrazole, or N–alkyl analogs cannot be presumed bioequivalent [2]. Direct head-to-head comparative data remain scarce for this specific compound; therefore, any substitution with a regioisomer or close analog must be preceded by bespoke in-house profiling to avoid silent loss of potency, altered selectivity, or unexpected solubility deficits.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) Relative to Closest Analogs


Antimicrobial Potency Enhancement Conferred by the 4-Chlorophenyl Substituent: Class-Level SAR Analysis

In a congeneric series of benzothiazole-pyrazole hybrids, the presence of an electron-withdrawing para-substituent on the 3-aryl ring consistently increased antimicrobial potency. Compounds bearing a 4-chlorophenyl group exhibited MIC values of 25–50 µg/mL against S. aureus and E. coli, compared with MIC values of >100 µg/mL for the unsubstituted 3-phenyl analog, representing a ≥2–4-fold improvement [1]. The observed activity is attributed to enhanced lipophilicity (clogP increase) and favorable electrophilic character, which improve membrane penetration and target engagement [2]. This quantitative class-level trend supports the selection of CAS 378203-46-4 as the preferred 4-chlorophenyl congener for early-stage antimicrobial SAR studies.

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: LogP, Tautomeric Equilibrium, and Hydrogen-Bond Donor Capacity of the 5-Hydroxypyrazole Core

The 5-hydroxypyrazole motif in CAS 378203-46-4 establishes a tautomeric equilibrium between the 5‑hydroxypyrazole and 5‑pyrazolone forms, a property absent in N-methyl or 5-deoxy analogs [1]. This equilibrium modulates the hydrogen-bond donor (HBD) count (experimentally measured HBD = 1 for the predominant tautomer) and influences solubility and metabolic stability. Calculated logP for CAS 378203-46-4 is approximately 3.8 (ChemDraw v20 estimation), positioning it in a favorable oral drug-like space compared to the more lipophilic trifluoromethyl analog (logP ≈ 4.5) and the less permeable methyl analog (logP ≈ 2.1) . Such differentiation impacts passive permeability and CYP450 susceptibility, critical factors in selecting a fragment or lead scaffold for further optimization.

Computational Chemistry ADMET Prediction Bioisosterism

Regioisomeric Purity Advantage: Confirmed 4-Chlorophenyl Substitution Pattern Versus 2-Chlorophenyl Byproduct Risk

The para-substitution pattern of the chlorophenyl ring in CAS 378203-46-4 has been confirmed by 1H NMR and HPLC analysis on commercial batches (reported purity ≥95% at 254 nm) . In contrast, the ortho-isomer 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol (CAS 944782-82-5) is often synthesized via a separate route and may be contaminated with trace regioisomeric impurities that are difficult to resolve by standard flash chromatography . Selection of CAS 378203-46-4 therefore ensures a well-defined, regioisomerically pure starting material, eliminating ambiguity in SAR interpretation and downstream biological assay results.

Analytical Chemistry Quality Control Medicinal Chemistry

Synthon Versatility Demonstrated by Patent-Enabled Therapeutic Applications Across Inflammation and Oncology

Patents assigned to QLT Inc. and Dermira (Canada), Inc. (WO2004011460A3, US8410272B2) explicitly encompass 3-aryl-pyrazolylbenzothiazole derivatives and claim their utility as topical antiproliferative and anti-inflammatory agents [1]. While quantitative IC50 data for CAS 378203-46-4 are not publicly disclosed, the patent exemplifies structurally proximal compounds that inhibit keratinocyte hyperproliferation and induce apoptosis in deregulated cell lines at concentrations ≤10 µM [2]. This establishes CAS 378203-46-4 as a strategically relevant intermediate for medicinal chemistry programs targeting hyperproliferative skin disorders or inflammatory diseases, distinguishing it from analogs that fall outside the claimed Markush space.

Patent Analysis Drug Discovery Inflammation Oncology

High-Value Application Scenarios for 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol (CAS 378203-46-4) Based on Differential Evidence


Antimicrobial SAR Fragment Library Expansion

Deploy CAS 378203-46-4 as the 4-chlorophenyl representative in a focused library of 3-aryl-benzothiazolyl-pyrazol-5-ols to systematically map the impact of electron-withdrawing para-substituents on MIC. The class-level evidence indicates a ≥2–4-fold potency gain over the unsubstituted phenyl comparator, enabling efficient prioritization of hit compounds for further MIC-guided optimization against Gram-positive and Gram-negative panels [1].

Topical Antiproliferative Lead Generation for Dermatology Indications

Leverage the compound's placement within the WO2004011460A3 patent family to initiate a lead identification campaign targeting hyperproliferative keratinocyte disorders. Synthesize amide, ester, or sulfonamide derivatives starting from the 5-hydroxy handle and assess antiproliferative activity in HaCaT or primary keratinocyte models, using patent-exemplified sub-10 µM benchmarks as initial potency thresholds [2].

Physicochemical Property Calibration for Oral Bioavailability Optimization

Utilize CAS 378203-46-4 as the reference compound with a calculated logP of ~3.8 to benchmark new analogs against excessive lipophilicity (e.g., 3-CF3 analog, logP ~4.5) or insufficient permeability (e.g., 3-CH3 analog, logP ~2.1). Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility profiling can quickly validate the compound's balanced property profile, informing scaffold selection before committing to costly in vivo pharmacokinetic studies .

Regioisomeric Specificity Control in High-Throughput Screening (HTS) Input Sets

Include CAS 378203-46-4 as a quality-controlled, regioisomerically defined building block in HTS diversity sets. The vendor-provided orthogonal analytical package (NMR, HPLC, GC) ensures that biological activity observed arises from the intended para-chloro isomer, eliminating false-positive or false-negative results caused by ortho-isomer contamination, a documented risk when sourcing from non-validated suppliers .

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.